2-(4-Methylphenoxy)benzoic acid

Descripción general

Descripción

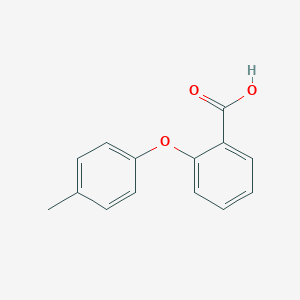

2-(4-Methylphenoxy)benzoic acid is an organic compound with the molecular formula C14H12O3. It is also known by its systematic name, 4-(2-Carboxyphenoxy)toluene. This compound is characterized by a benzoic acid moiety substituted with a 4-methylphenoxy group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Mecanismo De Acción

Target of Action

The primary target of 2-(4-Methylphenoxy)benzoic acid, a phenoxy herbicide, is the auxin growth hormone indoleacetic acid (IAA) in plants . These herbicides mimic the action of IAA, leading to rapid, uncontrolled growth in broad-leaf plants .

Mode of Action

This compound interacts with its target by mimicking the auxin growth hormone IAA . This leads to rapid, uncontrolled growth in broad-leaf plants, effectively causing them to "grow to death" . This selective action allows the compound to kill broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .

Biochemical Pathways

The compound affects the auxin-mediated growth pathways in plants . By mimicking IAA, it disrupts the normal growth and development processes, leading to uncontrolled growth and eventual death of the plant .

Result of Action

The primary result of the action of this compound is the death of broad-leaf plants due to uncontrolled growth . This makes the compound effective as a selective herbicide, allowing it to kill weeds without significantly affecting crops .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-(4-Methylphenoxy)benzoic acid involves the reaction of 4-methylphenol with 4-iodobenzoic acid in the presence of potassium t-butoxide and copper as a catalyst. The reaction is carried out in dry dimethylsulfoxide under nitrogen atmosphere at 210°C for 18 hours. The product is then extracted with chloroform and purified by acidification with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methylphenoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Quinones or carboxylate derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or aminated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Anti-inflammatory and Antimicrobial Agent

Research indicates that 2-(4-Methylphenoxy)benzoic acid and its derivatives exhibit significant anti-inflammatory properties. These compounds are isosteres of anthranilic acids, which are known for their anti-inflammatory effects. The structural flexibility of these compounds allows them to interact effectively with biological targets, potentially leading to the development of new anti-inflammatory drugs .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as an antimicrobial agent. Results indicated notable activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting its utility in pharmaceutical formulations aimed at treating infections .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a valuable building block in organic synthesis. Its functional groups allow for further derivatization, enabling the synthesis of more complex organic molecules. For instance, it can be utilized in the synthesis of various esters and amides, which are important in developing pharmaceuticals and agrochemicals .

| Synthesis Method | Yield (%) | Comments |

|---|---|---|

| Ullmann reaction with 4-methylphenol | 81.2 | Efficient method for producing derivatives |

| Esterification with alcohols | Variable | Useful for creating esters for drug formulation |

Materials Science

Polymer Development

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of advanced polymers. Its phenolic structure can enhance thermal stability and mechanical properties when incorporated into polymer matrices. This compound is being explored for use in high-performance materials that require durability and resistance to degradation .

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Methylphenoxy)benzoic acid: Similar structure but different positional isomer.

2-(2-Methylphenoxy)benzoic acid: Another positional isomer with different chemical properties.

4-(4-Methoxyphenoxy)benzoic acid: Contains a methoxy group instead of a methyl group, leading to different reactivity.

Uniqueness

2-(4-Methylphenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

2-(4-Methylphenoxy)benzoic acid, a compound belonging to the class of substituted benzoic acids, has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, highlighting its implications in pharmacology and toxicology.

Synthesis and Structural Characteristics

The synthesis of this compound is typically achieved through an Ullmann reaction involving 2-chloro-3-methylbenzoic acid and 4-methylphenol. The resulting compound exhibits a nearly perpendicular conformation between the benzoic acid and phenol rings, as evidenced by a dihedral angle of approximately 86.7° .

Table 1: Structural Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H14O3 |

| Molecular Weight | 242.27 g/mol |

| Dihedral Angle | 86.7° |

| Solubility | Soluble in ethyl acetate |

Anti-inflammatory Properties

Research indicates that compounds similar to this compound may possess significant anti-inflammatory properties. The compound is considered an isostere of anthranilic acids, which are known for their anti-inflammatory effects. Studies suggest that derivatives of benzoic acids can inhibit the activity of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis, thus alleviating inflammation.

Pharmacological Effects

In pharmacological studies, benzoic acids have been shown to exhibit various activities including:

- Antimicrobial Activity : Exhibits fungistatic properties and is used as a food preservative .

- Antioxidant Activity : Compounds in this class have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Potential Anticancer Activity : Some derivatives have been studied for their ability to induce apoptosis in cancer cells.

Case Study: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of related compounds found that this compound significantly inhibited lipopolysaccharide (LPS)-induced inflammation in vitro. The mechanism was attributed to the suppression of pro-inflammatory cytokines such as TNF-α and IL-6 .

Metabolism and Toxicology

The metabolism of benzoic acids typically involves conjugation with glycine in the liver, leading to the formation of hippuric acid, which is excreted in urine. This metabolic pathway is crucial for detoxifying potentially harmful compounds .

Toxicological assessments indicate that while benzoic acids are generally regarded as safe at low concentrations, high doses can lead to adverse effects including skin irritation and hypersensitivity reactions.

Propiedades

IUPAC Name |

2-(4-methylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-6-8-11(9-7-10)17-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUODACYFFPYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342103 | |

| Record name | 2-(4-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21905-69-1 | |

| Record name | 2-(4-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methylphenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key structural feature observed in the solid-state structure of 3-methyl-2-(4-methylphenoxy)benzoic acid?

A1: The key structural feature observed in the solid-state structure of 3-methyl-2-(4-methylphenoxy)benzoic acid is the formation of carboxylic acid inversion dimers in its extended structure. [] This indicates that two molecules of the compound interact through their carboxylic acid groups, forming two strong hydrogen bonds in a cyclic arrangement.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.